
(2,6-Diethylphenyl)boronic acid
概要
説明
(2,6-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 2,6-diethylphenyl ring. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethylphenyl)boronic acid typically involves the reaction of 2,6-diethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Formation of Grignard Reagent: 2,6-diethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,6-diethylphenyl magnesium bromide.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.
Hydrolysis: The resulting intermediate is hydrolyzed with aqueous acid to yield this compound.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The scalability of the Grignard reaction and subsequent hydrolysis makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
(2,6-Diethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronic Esters: Formed through esterification reactions.
科学的研究の応用
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (2,6-Diethylphenyl)boronic acid is in the Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Reaction Conditions | Yield | Catalyst |
---|---|---|
Ethanol/water mixture, 80°C for 20 hours | 96% | Tetrakis(triphenylphosphine)palladium(0) |
Microwave irradiation, 80°C for 6.5 hours | 97% | Bis(triphenylphosphine)palladium(II) chloride |
These reactions demonstrate the compound's effectiveness in facilitating high-yield syntheses under various conditions, including microwave-assisted methods that enhance reaction rates and yields .
Asymmetric Synthesis
This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to form stable boronate complexes allows for selective reactions that can lead to enantiomerically enriched products. This property is particularly useful in developing pharmaceuticals where chirality is crucial for biological activity .
G Protein-Coupled Receptor Agonists
Research has indicated that this compound derivatives can be used to develop orally bioavailable G protein-coupled receptor (GPCR) agonists. These compounds are being explored for their potential in treating diabetes and other metabolic disorders .
Antitumor Activity
The compound has also been utilized in solid-phase synthesis to explore structure-activity relationships for antitumor agents. By modifying the boronic acid structure, researchers can identify potent inhibitors that target specific cancer pathways .
Case Study 1: Synthesis of Biaryl Compounds
In a study published in the Journal of Organic Chemistry, this compound was employed to synthesize various biaryl compounds through Suzuki coupling with different aryl halides. The study highlighted the versatility and efficiency of this boronic acid in generating complex molecular architectures relevant to drug development .
Case Study 2: Development of Antidiabetic Agents
A research article detailed the synthesis of novel GPCR agonists derived from this compound. The findings demonstrated enhanced biological activity compared to existing drugs, showcasing its potential as a lead compound for further development .
作用機序
The mechanism of action of (2,6-Diethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the ethyl groups.
2,6-Dimethylphenylboronic Acid: Similar structure but with methyl groups instead of ethyl groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group, offering different electronic properties.
Uniqueness
(2,6-Diethylphenyl)boronic acid is unique due to the presence of ethyl groups, which can influence its steric and electronic properties, making it suitable for specific synthetic applications where other boronic acids may not be as effective .
生物活性
(2,6-Diethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Boronic Acids
Boronic acids, including this compound, are characterized by a boron atom bonded to a carbon atom through a carbon-boron bond. This unique structure allows them to interact with various biological molecules, making them valuable in drug design and development.
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an inhibitor of various enzymes, including proteasomes and β-lactamases, which are pivotal in cancer therapy and antibiotic resistance respectively.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit proteasome activity, leading to cell cycle arrest in cancer cells at the G2/M phase. This results in growth inhibition of malignant cells .
- Antibacterial Activity : It has been shown to inhibit class C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting proteasome function. For instance:
- IC50 Values : The compound showed IC50 values in the nanomolar range against multiple cancer cell types, indicating potent inhibitory effects .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Bactericidal Activity : Studies have shown that it can effectively inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa, which is notorious for biofilm formation and antibiotic resistance .
- Fungal Inhibition : Its derivatives have been explored for antifungal applications, demonstrating efficacy against various fungal pathogens without significant toxicity to mammalian cells .
Case Studies
- Cancer Cell Line Study : A study involving U266 cells revealed that treatment with this compound led to a marked decrease in cell viability due to proteasome inhibition. The compound effectively blocked the progression of the cell cycle at the G2/M phase.
- Antibacterial Efficacy : In a comparative study on β-lactamase inhibitors, this compound was found to restore the susceptibility of Klebsiella pneumoniae strains to cefepime, showcasing its potential as an adjuvant therapy .
Pharmacokinetic Profile
- Absorption : High gastrointestinal absorption was noted.
- Blood-Brain Barrier Penetration : The compound does not readily cross the blood-brain barrier, limiting its central nervous system applications.
- Metabolism : It undergoes metabolic transformation primarily via cytochrome P450 enzymes .
Toxicity
While generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects and oxidative stress in non-target cells. Careful dosage regulation is essential for maximizing therapeutic benefits while minimizing adverse effects.
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 174.23 g/mol |
Log P (octanol-water) | 1.56 |
IC50 (Cancer Cells) | 4.60 nM |
IC50 (Bacterial Inhibition) | 7.05 nM |
Toxicity (Mammalian Cells) | Low at therapeutic doses |
特性
IUPAC Name |
(2,6-diethylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMOOVJOVBVJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CC)CC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593772 | |
Record name | (2,6-Diethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610286-39-0 | |
Record name | (2,6-Diethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-diethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。